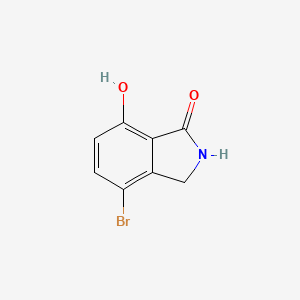

4-Bromo-7-hydroxyisoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-7-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2 . It’s used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 4-Bromo-7-hydroxyisoindolin-1-one, has been achieved through various methods. One such method involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . Another method involves a copper-catalyzed synthesis from 2-iodobenzamide derivatives and various substituted benzyl cyanides .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-hydroxyisoindolin-1-one can be analyzed using various techniques such as FTIR, NMR, HRMS, and X-ray diffraction . The compound crystallizes in a monoclinic crystal system .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-hydroxyisoindolin-1-one include its molecular weight, melting point, boiling point, density, and molecular formula .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . For example, they are found in a commercial drug named chlortalidone .

Organic Synthesis

They are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Bioactive Molecules

3-Hydroxyisoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-hydroxyisoindolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)